molecular formula C10H12FNS B1334397 3-(4-Fluorophenyl)thiomorpholine CAS No. 887344-28-7

3-(4-Fluorophenyl)thiomorpholine

Cat. No.: B1334397
CAS No.: 887344-28-7
M. Wt: 197.27 g/mol
InChI Key: UKMRAVXQTUEGJX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12FNS. It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluorophenyl group.

Scientific Research Applications

3-(4-Fluorophenyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Safety and Hazards

The compound is classified as having acute toxicity (oral) and can cause skin corrosion/irritation . The hazard statements associated with it are H302 and H318 . Precautionary measures include avoiding contact with skin and eyes, and taking measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)thiomorpholine typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted fluorophenyl derivatives.

    Reduction: Formation of thiol derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)thiomorpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiomorpholine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)thiomorpholine
  • 3-(4-Bromophenyl)thiomorpholine
  • 3-(4-Methylphenyl)thiomorpholine

Comparison: 3-(4-Fluorophenyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it distinct from its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMRAVXQTUEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397085
Record name 3-(4-fluorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-28-7
Record name 3-(4-fluorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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